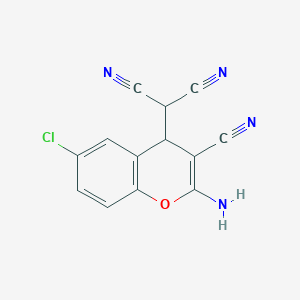

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile

Übersicht

Beschreibung

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile typically involves a multicomponent reaction. One common method involves the reaction of salicylaldehydes, malononitrile, and an appropriate amine under specific conditions. For instance, the reaction can be catalyzed by pentamethyldiethylenetriamine (PMDTA) to yield the desired product in high yields . The reaction conditions often include the use of solvents like ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Phospha-Michael Addition Reactions

The malononitrile moiety undergoes nucleophilic addition with dialkyl phosphites or secondary phosphine oxides in the presence of pentamethyldiethylenetriamine (PMDTA) or K₂CO₃, yielding phosphonated chromenes .

Example Reaction:

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Diethyl phosphite | PMDTA, 25–60°C | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonate | 80–95% |

Key Data:

Hydrolysis and Functionalization

The cyano groups (-CN) are susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. This reactivity is inferred from analogous chromene derivatives .

Proposed Pathway:

- Acidic hydrolysis : Cyano → Carboxylic acid.

- Basic hydrolysis : Cyano → Amide.

Conditions:

- 6M HCl, reflux (for acidic hydrolysis).

- NaOH/H₂O₂, 80°C (for amide formation).

Nucleophilic Aromatic Substitution

The electron-withdrawing chloro substituent at position 6 activates the aromatic ring for nucleophilic substitution. Amines or alkoxides can displace the chlorine atom under mild conditions .

Example Reaction:

| Nucleophile | Conditions | Product |

|---|---|---|

| Ethanolamine | DMF, 80°C | 6-Hydroxyethylamino derivative |

Cyclization and Heterocycle Formation

The amino and cyano groups enable cyclization reactions with hydrazine or thiourea, forming fused heterocycles like pyrazolo[3,4-b]chromenes .

Example:

| Reagent | Product | Yield |

|---|---|---|

| Hydrazine hydrate | Pyrazolo[3,4-b]chromene | 70% |

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a building block in the synthesis of biologically active molecules. Its structural features make it a valuable scaffold for developing new pharmaceuticals.

Anticancer Activity

Research has indicated that derivatives of 2-amino-4H-chromene compounds exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that specific derivatives can target cancer cells while sparing normal cells, making them suitable candidates for further development in cancer therapy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its derivatives have been tested for efficacy against resistant strains, highlighting their potential as new antimicrobial agents . The ability to modify the chromene structure allows for the enhancement of antimicrobial potency and selectivity.

Synthetic Methodologies

The synthesis of 2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile typically involves multicomponent reactions (MCRs), which are advantageous due to their efficiency and atom-economy.

Multicomponent Reactions

Recent studies have employed MCRs involving salicylaldehydes, malononitrile, and cyanoacetamides to synthesize this compound under environmentally friendly conditions (e.g., 'on-water' reactions). This method not only simplifies the synthesis but also improves yield and reduces the need for hazardous solvents .

Table 1: Multicomponent Reaction Yields

| Reaction Condition | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| NaOH, 60°C, 3h | 95 | 3:1 |

| NaOH, 60°C, 2h | 83 | 2:1 |

| NaOH, Room Temp | 35 | Not specified |

Enzyme Inhibition

Compounds derived from this compound have shown potential as enzyme inhibitors. For instance, some studies suggest that these compounds can inhibit specific kinases involved in cancer progression, providing a pathway for targeted therapy .

Anti-inflammatory Effects

There is emerging evidence that certain derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The modulation of inflammatory pathways by these compounds is an area ripe for further exploration .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

Case Study 1: Anticancer Activity

A study evaluated a series of chromene derivatives for their anticancer effects on human breast cancer cells. The most active compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .

Case Study 2: Antimicrobial Evaluation

In another study, several derivatives were tested against Staphylococcus aureus and Candida albicans. The results showed significant inhibition compared to standard antibiotics, suggesting that these compounds could serve as lead structures for new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-3-cyano-4H-chromen-4-yl derivatives: These compounds share a similar chromene core structure and exhibit comparable biological activities.

Coumarin derivatives: Coumarins are structurally related to chromenes and have been extensively studied for their medicinal properties.

Uniqueness

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino, chloro, and cyano groups in the chromene ring enhances its reactivity and potential for diverse applications.

Biologische Aktivität

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)malononitrile, also known by its CAS number 175136-95-5, is a compound belonging to the chromene class, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₇ClN₄O

- Molecular Weight : 270.67 g/mol

- Melting Point : 155 °C

- Boiling Point : Approximately 560 °C (predicted)

- Density : 1.48 g/cm³ (predicted)

Synthesis

The synthesis of this compound typically involves a multicomponent reaction, often utilizing salicylaldehydes, malononitrile, and amines under specific catalytic conditions. One effective catalyst is pentamethyldiethylenetriamine (PMDTA), which enhances yield and purity during synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to cytotoxic effects.

- Antioxidant Activity : It has shown potential in scavenging free radicals, which can prevent oxidative stress.

- Antibacterial Properties : Preliminary studies indicate activity against certain bacterial strains.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using assays such as MTT and XTT.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 | 10.7 | |

| A549 | 7.7 | |

| MIA PaCa-2 | 7.3 | |

| PC3 (Prostate) | 40.1 (24h) | |

| DU145 (Prostate) | 98.14 (24h) |

These results indicate that the compound exhibits significant cytotoxic activity across different cancer types, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of related compounds has been explored, showing that chromene derivatives can effectively scavenge hydroxyl radicals (). For example, some derivatives have demonstrated IC50 values ranging from 0.09 to 0.12 mg/mL in scavenging assays .

Case Studies and Research Findings

-

Study on Coumarin Derivatives :

Research has indicated that compounds similar to this compound demonstrate enhanced cytotoxicity when modified at specific positions on the chromene ring . The presence of substituents such as chlorine at the C6 position significantly improves their anticancer properties. -

Mechanistic Insights :

A study investigating the mechanism of action revealed that certain derivatives could induce chromatin condensation and DNA damage in cancer cells, leading to cell cycle arrest in the G0/G1 phase . This highlights the compound's potential role in targeted cancer therapies.

Eigenschaften

IUPAC Name |

2-(2-amino-6-chloro-3-cyano-4H-chromen-4-yl)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN4O/c14-8-1-2-11-9(3-8)12(7(4-15)5-16)10(6-17)13(18)19-11/h1-3,7,12H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHSXKVJMVDOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=C(O2)N)C#N)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380518 | |

| Record name | (2-Amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-95-5 | |

| Record name | (2-Amino-6-chloro-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.